2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone
Description
The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone is a hybrid molecule featuring a benzothiazole core linked to a piperazine-ethanone scaffold. Benzothiazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The piperazine moiety enhances bioavailability and modulates receptor interactions, while the 2-hydroxyphenyl group may influence hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-22(20-21-15-6-2-5-9-18(15)27-20)14-19(26)24-12-10-23(11-13-24)16-7-3-4-8-17(16)25/h2-9,25H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJUAJUJOQHYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Methylamino Group: The benzo[d]thiazole intermediate can be reacted with methylamine under appropriate conditions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then coupled with the benzo[d]thiazole derivative.
Attachment of the Hydroxyphenyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzo[d]thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Properties
Benzothiazole derivatives, including the target compound, have demonstrated significant antimicrobial activity against various pathogens. Studies have shown that modifications in the benzothiazole structure can enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited improved activity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
Research indicates that thiazole-based compounds exhibit anticonvulsant properties. For example, certain analogues have been tested in electroshock seizure models, demonstrating protective effects against seizures . The structural features that contribute to this activity include specific substitutions on the thiazole ring that enhance interaction with biological targets involved in seizure modulation.
Anticancer Potential
Benzothiazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit protein disulfide isomerase (PDI), an enzyme implicated in cancer cell proliferation and survival, has been highlighted in recent studies . This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazole derivatives. Modifications such as altering substituents on the benzothiazole or piperazine rings can significantly impact their pharmacological profiles. For instance, compounds with hydroxyl or methoxy groups have shown enhanced antioxidant and antimicrobial activities .
Case Study: Antimicrobial Activity
A series of benzothiazole derivatives were synthesized and evaluated for their antibacterial properties against a panel of microbial strains. Compounds with specific substitutions demonstrated up to 56-fold increased potency compared to standard antibiotics like ampicillin . This study underscores the potential of benzothiazole derivatives as lead compounds in antibiotic development.
Case Study: Anticonvulsant Activity
In a study assessing anticonvulsant effects, a novel thiazole-linked compound exhibited promising results with a median effective dose (ED50) significantly lower than existing treatments . This finding suggests that further exploration of this compound could lead to new therapies for epilepsy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Benzothiazole-piperazine hybrids consistently show anticancer activity, as seen in 5i and 5k (IC₅₀ values in micromolar ranges) . The target compound’s hydroxyl group may enhance DNA intercalation or kinase inhibition.
- Metabolic Stability: Urea derivatives ( ) exhibit high yields (83–88%) and stability, suggesting that the target compound’s hydrazinyl-ethanone moiety could confer similar resilience.
Biological Activity
The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone represents a significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, emphasizing its implications in therapeutic applications, particularly in neurodegenerative diseases and cancer.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the formation of the benzo[d]thiazole core followed by amination and subsequent functionalization with a piperazine moiety. The structural characteristics are crucial for its biological activity, as modifications can significantly influence its pharmacological properties.
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is particularly relevant for Alzheimer's disease treatment. A series of compounds based on similar structures have demonstrated promising AChE inhibitory activities, with IC50 values indicating effective inhibition at low concentrations. For instance, related compounds exhibited IC50 values as low as 2.7 µM, suggesting that structural analogs of this compound may also possess significant inhibitory effects against AChE .
Anticancer Properties
In addition to neuroprotective effects, thiazole derivatives have been investigated for their anticancer properties . The presence of thiazole rings has been correlated with cytotoxic activities against various cancer cell lines. For example, thiazole-containing compounds have shown potent activity against glioblastoma and melanoma cell lines, with IC50 values ranging from 10 to 30 µM . The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can enhance cytotoxicity, making this compound a candidate for further anticancer research.
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of benzo[d]thiazole derivatives reported that compounds with similar structures effectively reduced oxidative stress markers in neuronal cell cultures. These findings suggest that modifications to the benzo[d]thiazole moiety can enhance neuroprotective activities, potentially through mechanisms involving AChE inhibition and antioxidant properties .
Case Study 2: Antitumor Efficacy
Another investigation into thiazole derivatives showed significant antitumor activity in vitro. Compounds were tested against various cancer cell lines, revealing that certain structural features, such as the presence of electron-donating groups on aromatic rings, were critical for enhancing cytotoxicity. The compound's ability to induce apoptosis in cancer cells was also noted, highlighting its potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone?
The synthesis typically involves multi-step coupling reactions. For the benzo[d]thiazole moiety, cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) is a standard approach . The piperazine-ethanone core can be synthesized via nucleophilic substitution between chloroacetone and 4-(2-hydroxyphenyl)piperazine. Final assembly often uses reductive amination or alkylation under anhydrous conditions (e.g., DMF or THF) with catalysts like triethylamine, followed by purification via column chromatography or crystallization from ethanol .
Q. How is the purity and structural integrity of this compound validated in academic research?
High-resolution techniques are critical:
- NMR spectroscopy (1H/13C): Confirms regiochemistry of the piperazine ring and substitution on the benzothiazole. For example, the 2-hydroxyphenyl group shows a characteristic downfield shift (~6.8–7.2 ppm) in 1H NMR .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C21H23N4O2S: 395.15).
- HPLC : Purity >95% is typically required, using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
Given its structural motifs (benzothiazole for antimicrobial activity, piperazine for CNS targeting), prioritize:
- In vitro kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) due to benzothiazole’s ATP-binding affinity.
- Antimicrobial susceptibility testing : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the piperazine-ethanone intermediate?
Key strategies include:
- Solvent optimization : Replace polar aprotic solvents (DMF) with less hygroscopic alternatives (e.g., acetonitrile) to minimize side reactions.
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency at the ethanone carbon .
- Temperature control : Gradual heating (60–80°C) reduces decomposition of the 2-hydroxyphenyl group.
- Workup modifications : Liquid-liquid extraction with ethyl acetate/water (3:1) improves recovery of hydrophilic intermediates .
Q. How should researchers address conflicting reports on this compound’s biological activity across studies?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration).
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing the 2-hydroxyphenyl with 4-methoxyphenyl) to identify critical pharmacophores .
Q. What computational tools are effective for predicting this compound’s binding modes?
- Molecular docking (AutoDock Vina) : Dock against crystallized targets (e.g., PDB: 1M17 for benzothiazole-binding kinases).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME) : Evaluate bioavailability and blood-brain barrier penetration, critical for CNS-targeted studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
